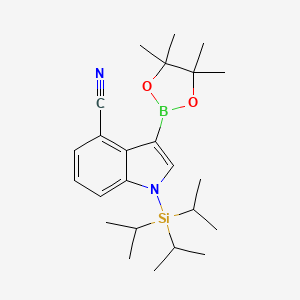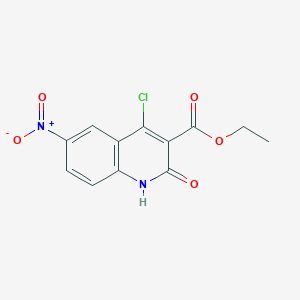
Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the nitration of 4-chloroquinoline, followed by esterification and oxidation reactions. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and organic solvents such as ethanol for esterification .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further streamline the production process, making it suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline oxides.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen substitution reactions at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline core can intercalate with DNA, disrupting replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
- 4-Hydroxy-2-quinolones
Uniqueness
Ethyl 4-chloro-6-nitro-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of both chloro and nitro substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Propriétés
Formule moléculaire |
C12H9ClN2O5 |
|---|---|
Poids moléculaire |
296.66 g/mol |
Nom IUPAC |
ethyl 4-chloro-6-nitro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClN2O5/c1-2-20-12(17)9-10(13)7-5-6(15(18)19)3-4-8(7)14-11(9)16/h3-5H,2H2,1H3,(H,14,16) |
Clé InChI |
VNWFBWKJQQQUDA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



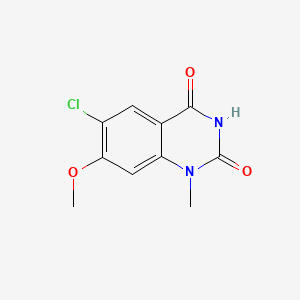
![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)
![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)
![Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13933339.png)

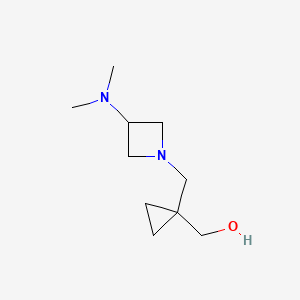
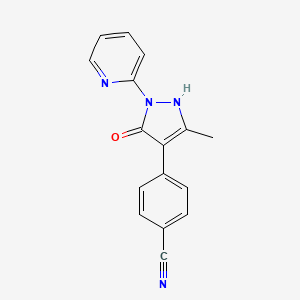
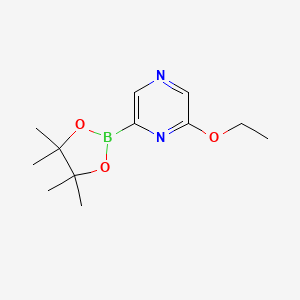
![3-Oxa-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B13933362.png)

